Cas no 44978-39-4 ((R)-2-formamido-4-methylpentanoic acid)
44978-39-4 structure
Product Name:(R)-2-formamido-4-methylpentanoic acid
CAS-nummer:44978-39-4
MF:C7H13NO3
MW:159.183022260666
MDL:MFCD08275788
CID:1076309
PubChem ID:13025456
Update Time:2025-04-20
(R)-2-formamido-4-methylpentanoic acid Chemische en fysische eigenschappen
Naam en identificatie
-
- N-alpha-Formyl-D-leucine
- N-Formyl-D-leucine
- (S)-(+)-N-formyl leucine
- (S)-(+)-N-formyl-leucine
- (S)-2-formamido-4-methylpentanoic acid
- CTK1D2291
- D-Leucine, N-formyl-
- N-formyl-(S)-leucine
- N-formyl-L-Leu
- N-HCO-(S)-Leu
- (2R)-2-formamido-4-methylpentanoic acid
- (R)-2-forMaMido-4-Methylpentanoic acid
- Formyl-d-leucin
- 3855AE
- (R)-2-(Formylamino)-4-methylpentanoic acid
- N-ForMyl-D-leucine, tech. 90%
- 44978-39-4
- DB-247329
- N-formyl d-leu
- (R)-2-forMaMido-4-Methylpentanoicacid
- AS-59976
- CS-0009695
- AKOS005257858
- MFCD08275788
- C13231
- HY-I0630
- SCHEMBL13210078
- N-a-Formyl-D-Leucine
- (R)-2-formamido-4-methylpentanoic acid
-
- MDL: MFCD08275788
- Inchi: 1S/C7H13NO3/c1-5(2)3-6(7(10)11)8-4-9/h4-6H,3H2,1-2H3,(H,8,9)(H,10,11)/t6-/m1/s1
- InChI-sleutel: HFBHOAHFRNLZGN-ZCFIWIBFSA-N
- LACHT: OC([C@@H](CC(C)C)NC=O)=O
Berekende eigenschappen
- Exacte massa: 159.08954328g/mol
- Monoisotopische massa: 159.08954328g/mol
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 2
- Aantal waterstofbondacceptatoren: 3
- Zware atoomtelling: 11
- Aantal draaibare bindingen: 4
- Complexiteit: 145
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 1
- Ongedefinieerd atoomstereocentrumaantal: 0
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 66.4
- XLogP3: 0.9
Experimentele eigenschappen
- Dichtheid: 1.1±0.1 g/cm3
- Smeltpunt: 132-136℃
- Kookpunt: 360.6±25.0 °C at 760 mmHg
- Vlampunt: 171.9±23.2 °C
- Oplosbaarheid: Methanol; DMF
- PSA: 66.40000
- LogboekP: 1.25850
- Dampfdruk: 0.0±1.7 mmHg at 25°C
(R)-2-formamido-4-methylpentanoic acid Beveiligingsinformatie
- Signaalwoord:warning
- Gevaarverklaring: H303吞入可能有害+H313皮肤接触可能有害+H333吸入可能对身体有害
- Waarschuwingsverklaring: P264+P280+P305+P351+P338+P337+P313
- Veiligheidsinstructies: H303+H313+H333
- Opslagvoorwaarde:Refrigerator (0°C)
(R)-2-formamido-4-methylpentanoic acid Prijsmeer >>
| Gerelateerde categorieën | No. | Product Name | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054023-500mg |
N-Formyl-D-leucine |
44978-39-4 | 90% | 500mg |
2144CNY | 2021-05-07 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | 054023-1g |
N-Formyl-D-leucine |
44978-39-4 | 90% | 1g |
3298CNY | 2021-05-07 | |
| TRC | A353445-50mg |
N-a-Formyl-D-Leucine |
44978-39-4 | 50mg |
$ 52.00 | 2023-09-09 | ||
| TRC | A353445-100mg |
N-a-Formyl-D-Leucine |
44978-39-4 | 100mg |
$ 75.00 | 2023-09-09 | ||
| TRC | A353445-500mg |
N-a-Formyl-D-Leucine |
44978-39-4 | 500mg |
$ 305.00 | 2023-09-09 | ||
| eNovation Chemicals LLC | D765539-250mg |
N-ForMyl-D-leucine |
44978-39-4 | 98+% | 250mg |
$130 | 2024-06-06 | |
| eNovation Chemicals LLC | D765539-1g |
N-ForMyl-D-leucine |
44978-39-4 | 98+% | 1g |
$180 | 2024-06-06 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H34465-1g |
N-Formyl-D-leucine, tech. 90% |
44978-39-4 | tech. 90% | 1g |
¥3973.00 | 2022-09-28 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H34465-250mg |
N-Formyl-D-leucine, tech. 90% |
44978-39-4 | tech. 90% | 250mg |
¥1430.00 | 2022-09-28 | |
| abcr | AB349516-250 mg |
N-Formyl-D-leucine; tech., 90% |
44978-39-4 | 90% | 250MG |
€58.80 | 2022-06-10 |
(R)-2-formamido-4-methylpentanoic acid Gerelateerde literatuur
-
Ivor Lončarić Phys. Chem. Chem. Phys., 2015,17, 9436-9445
-
Partha Laskar,Christine Dufès Nanoscale Adv., 2021,3, 6007-6026
-
J. Matthew Kurley,Phillip W. Halstenberg,Abbey McAlister,Stephen Raiman,Richard T. Mayes RSC Adv., 2019,9, 25602-25608
44978-39-4 ((R)-2-formamido-4-methylpentanoic acid) Gerelateerde producten
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- 1188-21-2(N-Acetyl-L-(-)-leucine)
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